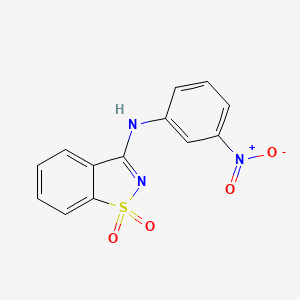

N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitro-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, including N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, can be achieved through amminolysis of nitro 2-chlorosulfonylbenzoate esters. This method offers advantages over traditional oxidation processes of ortho-toluenesulfonamide, presenting a convenient approach to these compounds (Saari & Schwering, 1986).

Molecular Structure Analysis

The molecular structure of related compounds, such as derivatives of N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, has been elucidated using X-ray crystallography. These studies reveal details about the molecular conformation, bond lengths, and angles, which are essential for understanding the chemical reactivity and properties of these compounds. Notably, structural analyses have been conducted to explain the reactivity and formation of various derivatives through different chemical reactions (Argilagos et al., 1998).

Chemical Reactions and Properties

N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, showcasing its reactivity. For instance, the desulfurization reaction of similar compounds has been studied, leading to the formation of unstable intermediates and subsequently to amidine derivatives and thioimidate via nucleophilic addition. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Argilagos et al., 1998).

科学的研究の応用

Intramolecular Reactions and Synthesis of 2-Arylbenzotriazoles

Intramolecular reactions involving nitro and carbodi-imide groups lead to a novel synthesis route for 2-arylbenzotriazoles. This process demonstrates a molecular rearrangement proceeding via diarylcarbodi-imides with an ortho nitro group, offering a new pathway to synthesize 2-arylbenzotriazoles. This method is highlighted by its efficiency and the general applicability to compounds with similar structural motifs, showcasing the versatile use of nitrophenyl derivatives in synthetic chemistry (Houghton, Pipe, & Rees, 1985).

Thermal Elimination and Generation of Aza-ortho-xylylenes

Nitro derivatives of 2,1-benzisothiazoline 2,2-dioxide undergo thermal elimination of sulfur dioxide, leading to the formation of highly reactive aza-ortho-xylylenes. This reaction can be performed in the injector of a gas chromatograph, showing the potential of nitrobenzisothiazole derivatives in generating reactive intermediates for further chemical transformations (Danikiewicz, Wojciechowski, & Olejnik, 1995).

Desulfurization Studies

The desulfurization of nitro-N,2-diphenyl derivatives has been explored, revealing the formation of intermediate compounds through nucleophilic addition reactions. This study provides insights into reaction mechanisms involving nitrobenzisothiazoles and the potential for synthesizing a range of chemical compounds through controlled desulfurization (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Heterocyclization Reactions

The study on heterocyclization of o-nitrobenzylamines to 3-alkoxy-2H-indazoles reveals the influence of electronic and steric factors on the efficiency of these reactions. This highlights the role of nitrophenyl derivatives in facilitating the synthesis of heterocyclic compounds, expanding the toolbox for organic synthesis (Mills, Nazer, Haddadin, & Kurth, 2006).

Graphene-based Catalysis for Nitro Compound Reduction

Research into graphene-based catalysts for the reduction of nitro compounds to amines illustrates the application of nitrophenyl derivatives in catalysis. The use of graphene derivatives in synthesizing various catalysts demonstrates the importance of nitro compounds in developing environmentally friendly and efficient catalytic processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

特性

IUPAC Name |

N-(3-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S/c17-16(18)10-5-3-4-9(8-10)14-13-11-6-1-2-7-12(11)21(19,20)15-13/h1-8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQISLEQDUDNRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)